molecular formula C20H20N4O B2834760 N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide CAS No. 2034475-28-8

N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide

Cat. No.: B2834760
CAS No.: 2034475-28-8
M. Wt: 332.407
InChI Key: ZJSLVLQOIRNQFE-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a bipyridinyl group and a dimethylamino group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are frequently used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzene ring and the amide functional group, which could have implications for its reactivity and photophysical properties .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. For example, they can participate in nucleophilic acyl substitution reactions . The presence of the dimethylamino group could also make the compound a potential nucleophile .


Physical and Chemical Properties Analysis

Again, without specific data, it’s hard to say, but we might expect this compound to exhibit typical amide properties such as the ability to participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

  • Saeed et al. (2015) reported on the synthesis of different substituted benzamides, noting their potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Biological Evaluation

  • The biological evaluation of similar benzamide derivatives was also explored by El‐Borai et al. (2013), who investigated their antioxidant, antitumor, and antimicrobial activities, revealing significant potential in these areas (El‐Borai et al., 2013).

Therapeutic Potential

  • Denny et al. (1987) examined derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, noting their in vivo antitumor activity, suggesting the potential of related benzamides in cancer therapy (Denny et al., 1987).

Herbicidal Applications

  • Viste et al. (1970) identified N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a group of benzamides that show herbicidal activity, indicating the use of similar compounds in agriculture (Viste et al., 1970).

Corrosion Inhibition

  • Hu et al. (2016) conducted studies on benzothiazole derivatives as corrosion inhibitors for steel, which included compounds structurally similar to N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide, showcasing their potential in protecting materials from corrosion (Hu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as enzyme inhibitors in biological systems .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Some benzamides can be toxic and corrosive .

Future Directions

The study of benzamide derivatives is a rich field with many potential applications in medicinal chemistry and materials science . The specific compound you’re asking about could have unique properties worth exploring.

Properties

IUPAC Name

3-(dimethylamino)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-24(2)18-5-3-4-17(13-18)20(25)23-14-15-6-11-22-19(12-15)16-7-9-21-10-8-16/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSLVLQOIRNQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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